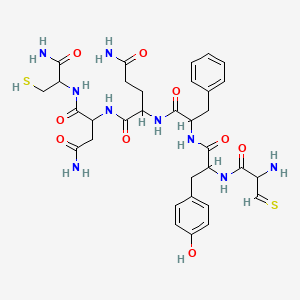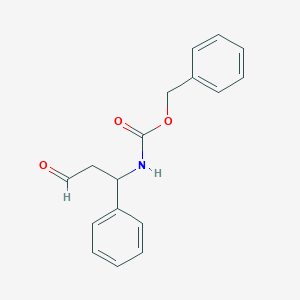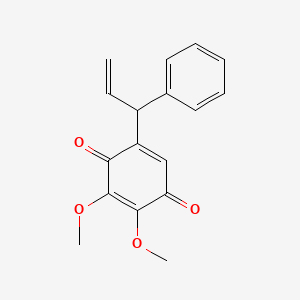
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 is a synthetic peptide compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 involves the stepwise addition of amino acids. The process typically starts with the protection of amino groups to prevent unwanted reactions. The thioformyl groups are introduced through specific reagents under controlled conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 can undergo various chemical reactions, including:
Oxidation: The thioformyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino acid residues can participate in substitution reactions, especially at the thioformyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in protein-protein interactions.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and biochemical assays.
Mecanismo De Acción
The mechanism of action of H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 involves its interaction with specific molecular targets. The thioformyl groups play a crucial role in binding to these targets, leading to the activation or inhibition of various pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- H-DL-Gly-OBzl.HCl
- H-Gly-OBZl.HCl
Uniqueness
H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 is unique due to the presence of thioformyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Propiedades
Fórmula molecular |
C33H43N9O9S2 |
|---|---|
Peso molecular |
773.9 g/mol |
Nombre IUPAC |
N-[4-amino-1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-1,4-dioxobutan-2-yl]-2-[[2-[[2-[(2-amino-3-sulfanylidenepropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C33H43N9O9S2/c34-20(15-52)29(47)39-22(13-18-6-8-19(43)9-7-18)32(50)40-23(12-17-4-2-1-3-5-17)31(49)38-21(10-11-26(35)44)30(48)41-24(14-27(36)45)33(51)42-25(16-53)28(37)46/h1-9,15,20-25,43,53H,10-14,16,34H2,(H2,35,44)(H2,36,45)(H2,37,46)(H,38,49)(H,39,47)(H,40,50)(H,41,48)(H,42,51) |
Clave InChI |
FIOYAHRQRSQYSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/no-structure.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)




![(8R,15bS,16S)-8,14-Dihydro-4,11,15,16-tetrahydroxy-6,9-dimethyl-7H-8beta,15bbeta-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g](/img/structure/B12294365.png)
